3'-Trifluoromethylisobutyranilide

Beschreibung

The exact mass of the compound 3'-Trifluoromethylisobutyranilide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3'-Trifluoromethylisobutyranilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Trifluoromethylisobutyranilide including the price, delivery time, and more detailed information at info@benchchem.com.

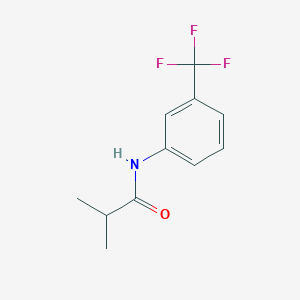

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETMKVRSDFVVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057674 | |

| Record name | 3-Trifluoromethylisobutyranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1939-27-1 | |

| Record name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1939-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Trifluoromethylisobutyranilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Trifluoromethylisobutyranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-trifluoromethylisobutyranilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TRIFLUOROMETHYLISOBUTYRANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3NS36X991 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Trifluoromethylisobutyranilide

CAS Number: 1939-27-1

This technical guide provides a comprehensive overview of 3'-Trifluoromethylisobutyranilide, a compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis, and discusses its biological significance, particularly in the context of androgen receptor signaling.

Core Data Presentation

The following tables summarize the key quantitative data for 3'-Trifluoromethylisobutyranilide.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1939-27-1 | [1][2] |

| Molecular Formula | C₁₁H₁₂F₃NO | [1] |

| Molecular Weight | 231.21 g/mol | [1] |

| Melting Point | 100-101 °C | [1] |

| Boiling Point (Predicted) | 313.5 ± 42.0 °C | [1] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Physical Form | Solid, Off-White to Pale Orange | [1] |

Table 2: Spectroscopic and Other Identifiers

| Identifier | Value |

| IUPAC Name | 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |

| Synonyms | N-(3-(Trifluoromethyl)phenyl)isobutyramide, α,α,α-Trifluoro-2-methyl-m-propionotoluidide |

| Canonical SMILES | CC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |

| InChI | InChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16) |

| InChI Key | GETMKVRSDFVVHL-UHFFFAOYSA-N |

Biological Activity and Significance

Androgen Receptor Signaling Pathway

The androgen receptor (AR) is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA. This process initiates the transcription of genes involved in the growth and survival of prostate cells. Anti-androgens, such as Flutamide and presumably its impurities, act by competitively inhibiting the binding of androgens to the AR, thereby blocking this signaling cascade.

References

An In-depth Technical Guide to 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, also known as 3'-Trifluoromethylisobutyranilide. It serves as a crucial intermediate and building block in medicinal chemistry and material science, largely owing to the presence of the trifluoromethyl (CF3) group.[1] This functional group is instrumental in modern drug design, often enhancing a compound's lipophilicity, metabolic stability, and binding affinity.[1][2][3] This guide details the compound's physicochemical properties, synthesis protocols, and its significant role as a precursor in the synthesis of bioactive molecules such as Flutamide, a non-steroidal anti-androgen medication.[4][5]

Compound Identification

The compound 3'-Trifluoromethylisobutyranilide is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide .[1]

| Identifier | Value |

| IUPAC Name | 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide[1] |

| CAS Number | 1939-27-1[1][6] |

| Molecular Formula | C11H12F3NO[1][6] |

| Molecular Weight | 231.21 g/mol [1][6] |

| Canonical SMILES | CC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F[1] |

| InChI Key | GETMKVRSDFVVHL-UHFFFAOYSA-N[1] |

| Synonyms | N-(3-(Trifluoromethyl)phenyl)isobutyramide, α,α,α-Trifluoro-2-methyl-m-propionotoluidide[1] |

Physicochemical Properties

The physicochemical properties of 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide are critical for its application in synthesis and potential biological interactions. It exhibits good thermal stability and is soluble in several organic solvents.[1]

| Property | Value | Source |

| Physical Form | Off-White to Pale Orange Solid | [4] |

| Melting Point | 100-101 °C | [4] |

| Boiling Point (Predicted) | 313.5 ± 42.0 °C | [4][6] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [4][6] |

| pKa (Predicted) | 14.33 ± 0.70 | [4][6] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4][6] |

| Storage Temperature | 2-8°C | [4][6] |

Synthesis Protocols

The synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can be achieved through several established organic chemistry methods. The most common approach is the acylation of an aniline derivative.

Experimental Protocol: Acylation of 3-(Trifluoromethyl)aniline

This method involves the reaction between 3-(trifluoromethyl)aniline and isobutyryl chloride.[1]

Materials:

-

3-(Trifluoromethyl)aniline

-

Isobutyryl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline in the anhydrous solvent.

-

Cool the solution in an ice bath to 0°C.

-

Add triethylamine to the solution to act as a base and scavenger for the HCl byproduct.

-

Slowly add isobutyryl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product via recrystallization or column chromatography to obtain pure 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide.[1]

Caption: General workflow for the synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide.

Applications in Drug Development and Research

Precursor for Bioactive Molecules

The primary application of 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is as a key intermediate in the synthesis of more complex, pharmacologically active compounds.[1] Its most notable use is as a reagent in the synthesis of Flutamide, an oral nonsteroidal antiandrogen used in the treatment of prostate cancer.[4][5] The compound is also recognized as Flutamide Impurity E, making its characterization important for quality control in pharmaceutical manufacturing.[7]

Role of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a critical pharmacophore in medicinal chemistry.[1][2] Its incorporation into a molecule can significantly alter its properties:

-

Enhanced Lipophilicity: The CF3 group increases the molecule's ability to cross cell membranes.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the drug's half-life.[3]

-

Binding Affinity: The electronegativity and steric profile of the CF3 group can lead to stronger and more selective interactions with biological targets.[3]

These attributes make 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide a valuable building block for creating novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.[1]

Biological Activity and Significance

While primarily a synthetic intermediate, 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide and its derivatives have been subjects of biological investigation.

-

Androgen Receptor Interaction: As an impurity and structural analog of Flutamide, it has been shown to interact with androgen receptors, though its specific activity is less documented than that of Flutamide itself.[1]

-

Derivatives in Cancer Research: A series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides, which share the core structure, have been synthesized and evaluated for anticancer, anti-angiogenic, and antioxidant activities.[8] Some of these derivatives showed inhibitory potential against human cancer cell lines, including leukemia, breast, and liver cancer cells.[8]

The mechanism of action for its most prominent derivative, Flutamide, involves competitive antagonism of the androgen receptor (AR). By blocking testosterone and dihydrotestosterone from binding to AR, it prevents the receptor's translocation to the nucleus and subsequent transcription of androgen-responsive genes, thereby inhibiting the growth of androgen-dependent prostate cancer cells.

Caption: Simplified pathway of androgen receptor antagonism by derivatives like Flutamide.

Conclusion

2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a compound of significant interest to the scientific and pharmaceutical communities. While its direct biological applications are limited, its role as a versatile chemical building block is well-established. Its synthesis is straightforward, and its physicochemical properties, conferred largely by the trifluoromethyl group, make it an invaluable precursor for the development of new therapeutics, particularly in the field of oncology. Further research into derivatives based on this scaffold may yield novel candidates for a range of diseases.

References

- 1. Buy 3'-Trifluoromethylisobutyranilide | 1939-27-1 [smolecule.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. 3'-Trifluoromethylisobutyranilide CAS#: 1939-27-1 [chemicalbook.com]

- 5. N-(3-(Trifluoromethyl)phenyl)isobutyramide , 97% , 1939-27-1 - CookeChem [cookechem.com]

- 6. 3'-Trifluoromethylisobutyranilide | 1939-27-1 [chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 3'-Trifluoromethylisobutyranilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3'-Trifluoromethylisobutyranilide. It includes a detailed summary of its physicochemical and spectroscopic data, a step-by-step experimental protocol for its synthesis, and an examination of its interaction with the androgen receptor signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

3'-Trifluoromethylisobutyranilide, also known as N-(3-(trifluoromethyl)phenyl)isobutyramide, is an organic compound of interest in pharmaceutical research.[1] It is recognized as a significant impurity in the production of Flutamide, a nonsteroidal antiandrogen drug used in the treatment of prostate cancer.[2][3] The presence of the trifluoromethyl group in its structure imparts unique properties, influencing its biological activity and making it a subject of study in the context of androgen receptor antagonism.[1] This guide aims to consolidate the available technical information on 3'-Trifluoromethylisobutyranilide to facilitate further research and development.

Molecular Structure and Identifiers

The molecular structure of 3'-Trifluoromethylisobutyranilide consists of an isobutyramide group attached to a benzene ring substituted with a trifluoromethyl group at the meta-position.

| Identifier | Value |

| IUPAC Name | 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide[1] |

| CAS Number | 1939-27-1[1] |

| Molecular Formula | C₁₁H₁₂F₃NO[1] |

| Molecular Weight | 231.21 g/mol [1] |

| SMILES | CC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F[1] |

| InChI Key | GETMKVRSDFVVHL-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the known physical and chemical properties of 3'-Trifluoromethylisobutyranilide is presented below.

| Property | Value |

| Melting Point | 100-101 °C |

| Boiling Point | 313.5 ± 42.0 °C (Predicted) |

| Density | 1.220 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in methanol and chloroform.[3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the isobutyryl group, and the two methyl groups. The aromatic protons would appear as a complex multiplet in the aromatic region. The methine proton would be a septet due to coupling with the six protons of the two methyl groups. The two methyl groups would appear as a doublet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the trifluoromethyl group, the aromatic carbons, and the carbons of the isobutyryl group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 (medium) |

| C-H Stretch (Aromatic) | 3000-3100 (medium) |

| C-H Stretch (Aliphatic) | 2850-3000 (medium to strong) |

| C=O Stretch (Amide I) | 1630-1695 (strong) |

| N-H Bend (Amide II) | 1510-1570 (medium) |

| C-F Stretch | 1000-1400 (strong) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 231. The fragmentation pattern would likely involve cleavage of the amide bond and loss of the isobutyryl group or the trifluoromethylphenyl group.

Experimental Protocols

Synthesis of 3'-Trifluoromethylisobutyranilide

The synthesis of 3'-Trifluoromethylisobutyranilide is typically achieved through the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride in the presence of a base.[1]

Materials:

-

3-(Trifluoromethyl)aniline

-

Isobutyryl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Toluene or ethanol for recrystallization

Procedure:

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline in dichloromethane.

-

Cool the solution in an ice bath and add pyridine.

-

Slowly add isobutyryl chloride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as toluene or ethanol to yield 3'-Trifluoromethylisobutyranilide as a solid.

Synthesis workflow for 3'-Trifluoromethylisobutyranilide.

Biological Activity and Signaling Pathways

3'-Trifluoromethylisobutyranilide is known to interact with the androgen receptor (AR), a key protein in the development and progression of prostate cancer.[1] Its activity as an androgen receptor antagonist is the basis for the therapeutic effect of the structurally related drug, flutamide. The androgen receptor signaling pathway can be broadly divided into classical (genomic) and non-classical (non-genomic) pathways.

Classical Androgen Receptor Signaling Pathway

In the classical pathway, androgens such as testosterone and dihydrotestosterone (DHT) bind to the androgen receptor in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby regulating their transcription. This leads to the expression of genes involved in cell growth, proliferation, and survival.[1][6][7]

Classical Androgen Receptor Signaling Pathway.

Non-Classical Androgen Receptor Signaling Pathway

The non-classical pathway involves rapid, non-genomic effects of androgens that are initiated at the cell membrane. In this pathway, a subpopulation of androgen receptors located at the plasma membrane can, upon androgen binding, activate various intracellular signaling cascades, such as the Src/Raf/MAPK pathway. These rapid signaling events can influence cellular processes independently of gene transcription.[8][9]

Non-Classical Androgen Receptor Signaling Pathway.

Conclusion

3'-Trifluoromethylisobutyranilide is a molecule of significant interest due to its structural relationship to the antiandrogen drug flutamide and its interaction with the androgen receptor. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a general synthetic protocol. The elucidation of its spectroscopic characteristics and a deeper understanding of its engagement with androgen receptor signaling pathways are crucial for its use as a reference standard and for the development of new therapeutic agents. Further research to obtain and publish detailed experimental spectroscopic data would be a valuable contribution to the scientific community.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1939-27-1 | N-(3-(Trifluoromethyl)phenyl)isobutyramide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1939-27-1|N-(3-(Trifluoromethyl)phenyl)isobutyramide|BLD Pharm [bldpharm.com]

- 8. studylib.net [studylib.net]

- 9. veeprho.com [veeprho.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 3'-Trifluoromethylisobutyranilide

This technical guide provides a comprehensive overview of the core physical properties of 3'-Trifluoromethylisobutyranilide. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a building block in medicinal chemistry or encounter it as an impurity in pharmacologically active agents.[1]

Chemical Identity

3'-Trifluoromethylisobutyranilide, also known as 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, is an organic compound notable for the presence of a trifluoromethyl group on the phenyl ring.[1][2] This functional group significantly influences its chemical and physical properties, including thermal stability and solubility in organic solvents.[1] It is recognized as a key intermediate in the synthesis of various compounds and is also identified as an impurity in the non-steroidal anti-androgen drug, flutamide.[1]

| Identifier | Value |

| IUPAC Name | 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide[1][2] |

| CAS Number | 1939-27-1[1][2] |

| Molecular Formula | C11H12F3NO[1][2][3] |

| Molecular Weight | 231.21 g/mol [1][2] |

| Canonical SMILES | CC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F[1] |

| InChI Key | GETMKVRSDFVVHL-UHFFFAOYSA-N[1][3] |

| Synonyms | N-(3-(Trifluoromethyl)phenyl)isobutyramide, α,α,α-Trifluoro-2-methyl-m-propionotoluidide, Flutamide Impurity E[2][4] |

Physicochemical Properties

The physicochemical properties of 3'-Trifluoromethylisobutyranilide are summarized in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| Melting Point | 100-101 °C | [2][5] |

| Boiling Point (Predicted) | 313.5 ± 42.0 °C | [2][6] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [2][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][5][6] |

| Physical Form | Solid, Off-White to Pale Orange | [2][6] |

| pKa (Predicted) | 14.33 ± 0.70 | [2][6] |

Spectral Data

Spectral data is essential for the structural elucidation and purity assessment of 3'-Trifluoromethylisobutyranilide.

-

Infrared (IR) Spectrum: Available through the NIST Chemistry WebBook.[3]

-

Mass Spectrum (Electron Ionization): Available through the NIST Chemistry WebBook.[3]

Experimental Protocols

A common method for the synthesis of 3'-Trifluoromethylisobutyranilide involves the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride.[1]

General Protocol:

A mixture of cobalt(II) oxalate dihydrate (0.294 mmol), Cs2CO3 (2.94 mmol), isobutyramide (1.47 mmol), DMEDA (0.588 mmol), distilled water (0.3 mL), and 3-iodobenzotrifluoride (2.205 mmol) is added to a reaction vial. The reaction mixture is stirred in a closed system at 120°C to 130°C for 24 hours. After cooling to room temperature, the mixture is diluted with CH2Cl2. The combined organic extracts are dried with anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-(3-(trifluoromethyl)phenyl)isobutyramide. The structure and purity of the final product are confirmed by 1H NMR and 13C NMR spectral analysis.[6]

-

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Boiling Point: Due to the high predicted boiling point, vacuum distillation would be the preferred method to determine the boiling point experimentally to avoid thermal decomposition.

-

Solubility: Qualitative solubility is determined by adding a small amount of the compound to a test tube containing the solvent of interest (e.g., chloroform, methanol) and observing its dissolution at room temperature with agitation.

Visualizations

Caption: Overview of 3'-Trifluoromethylisobutyranilide Information.

Caption: Synthesis of 3'-Trifluoromethylisobutyranilide.

References

- 1. Buy 3'-Trifluoromethylisobutyranilide | 1939-27-1 [smolecule.com]

- 2. 3'-Trifluoromethylisobutyranilide | 1939-27-1 [chemicalbook.com]

- 3. 3'-Trifluoromethylisobutyranilide [webbook.nist.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. N-(3-(Trifluoromethyl)phenyl)isobutyramide , 97% , 1939-27-1 - CookeChem [cookechem.com]

- 6. 3'-Trifluoromethylisobutyranilide CAS#: 1939-27-1 [chemicalbook.com]

An In-depth Technical Guide to 3'-Trifluoromethylisobutyranilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Trifluoromethylisobutyranilide, also known as N-(3-(trifluoromethyl)phenyl)isobutyramide, is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It is recognized as a significant impurity in the manufacturing of Flutamide, a non-steroidal antiandrogen drug used in the treatment of prostate cancer.[1] The presence of the trifluoromethyl group is a key structural feature, known to influence a molecule's metabolic stability, lipophilicity, and binding interactions, making this compound and its derivatives relevant for study in drug design and development.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 3'-Trifluoromethylisobutyranilide.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3'-Trifluoromethylisobutyranilide are summarized in the table below, compiled from various chemical data sources.

| Property | Value | References |

| IUPAC Name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide | [3][4] |

| Synonyms | 3'-Trifluoromethyl-iso-butyranilide, N-(3-(Trifluoromethyl)phenyl)isobutyramide, Flutamide Impurity E | [4] |

| CAS Number | 1939-27-1 | [3][5] |

| Molecular Formula | C₁₁H₁₂F₃NO | [4][5] |

| Molecular Weight | 231.21 g/mol | [4][5] |

| Appearance | Off-White to Pale Orange Solid | [3][4] |

| Melting Point | 100-101 °C | [3][4] |

| Boiling Point (Predicted) | 313.5 ± 42.0 °C | [3][4] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [3][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3][4] |

| pKa (Predicted) | 14.33 ± 0.70 | [3][4] |

| Storage Temperature | 2-8°C | [3][4] |

Synthesis

The primary synthetic route to 3'-Trifluoromethylisobutyranilide involves the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of 3'-Trifluoromethylisobutyranilide

This protocol is a representative procedure based on the common synthesis method described for this and structurally related compounds.

Materials:

-

3-(Trifluoromethyl)aniline

-

Isobutyryl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous diethyl ether.

-

Add pyridine (1.1 equivalents) to the solution and cool the flask in an ice bath.

-

Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3'-Trifluoromethylisobutyranilide.

Analytical Methodologies

The characterization and purity assessment of 3'-Trifluoromethylisobutyranilide can be performed using standard analytical techniques.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound.[5] Expected characteristic peaks would include N-H stretching, C=O (amide I) stretching, and C-F stretching vibrations.

-

Mass Spectrometry (MS): An electron ionization mass spectrum is available in the NIST database.[5] The molecular ion peak would be expected at m/z = 231. Analysis of the fragmentation pattern can provide structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available experimental spectrum is not readily found, predicted ¹³C NMR data is available.[6] ¹H NMR would show characteristic signals for the aromatic protons, the N-H proton, and the protons of the isobutyryl group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of 3'-Trifluoromethylisobutyranilide, which is particularly relevant for its detection as an impurity in Flutamide.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)

Sample Preparation:

-

Accurately weigh and dissolve a sample of the material to be analyzed in a suitable solvent (e.g., methanol or acetone) to a known concentration (e.g., 1 mg/mL).

-

If necessary, perform serial dilutions to bring the concentration within the linear range of the instrument.

-

Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Data Analysis:

-

Identify the peak corresponding to 3'-Trifluoromethylisobutyranilide by its retention time and mass spectrum.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library).

-

Quantify the compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration.

Biological Activity and Signaling Pathway Context

The biological activity of 3'-Trifluoromethylisobutyranilide is primarily understood in the context of its relationship to Flutamide. Flutamide is a non-steroidal antiandrogen that functions as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting their biological effects.[6] This mechanism is crucial in androgen-dependent prostate cancer, where androgens stimulate tumor growth.

While direct studies on the signaling pathways affected by 3'-Trifluoromethylisobutyranilide are not extensively documented, it is reasonable to infer that, as a structurally similar compound and a known impurity of Flutamide, it may also possess some degree of antiandrogenic activity. The trifluoromethyl group is a common feature in many androgen receptor antagonists and can contribute to binding affinity.[1]

The general mechanism of androgen receptor antagonism is depicted below.

This diagram illustrates how an antagonist like 3'-Trifluoromethylisobutyranilide would hypothetically interfere with the normal signaling cascade of androgens, leading to a blockade of androgen-dependent gene transcription.

Conclusion

3'-Trifluoromethylisobutyranilide is a compound of significant interest due to its structural features and its presence as an impurity in the antiandrogen drug Flutamide. This guide has provided a detailed overview of its chemical properties, a representative synthesis protocol, and methodologies for its analytical characterization. Understanding these aspects is crucial for researchers in medicinal chemistry, drug development professionals working on androgen receptor modulators, and analytical scientists involved in pharmaceutical quality control. Further investigation into the specific biological activity and potential pharmacological effects of this compound is a warranted area of future research.

References

- 1. What are AR antagonists and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. erc.bioscientifica.com [erc.bioscientifica.com]

- 4. youtube.com [youtube.com]

- 5. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 3'-Trifluoromethylisobutyranilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3'-Trifluoromethylisobutyranilide, a key intermediate in the production of various pharmaceuticals. This document details the primary synthesis pathway, an alternative route, and the physicochemical and spectroscopic data of the target compound.

Core Synthesis Pathway: Acylation of 3-(Trifluoromethyl)aniline

The most prevalent and industrially significant method for the synthesis of 3'-Trifluoromethylisobutyranilide is the nucleophilic acyl substitution reaction between 3-(Trifluoromethyl)aniline and isobutyryl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[1]

The general reaction scheme is as follows:

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined below:

Materials:

-

3-(Trifluoromethyl)aniline

-

Isobutyryl chloride

-

Triethylamine (or Pyridine)

-

Anhydrous diethyl ether (or a similar inert solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(Trifluoromethyl)aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 3'-Trifluoromethylisobutyranilide.

Alternative Synthesis Pathway

An alternative method for the synthesis of 3'-Trifluoromethylisobutyranilide involves a cobalt-catalyzed cross-coupling reaction. This method utilizes 3-iodobenzotrifluoride and isobutyramide as the starting materials.

Experimental Protocol:

Materials:

-

3-Iodobenzotrifluoride

-

Isobutyramide

-

Cobalt(II) oxalate dihydrate

-

Cesium carbonate (Cs₂CO₃)

-

1,2-Dimethylethylenediamine (DMEDA)

-

Distilled water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add cobalt(II) oxalate dihydrate (0.294 mmol), Cs₂CO₃ (2.94 mmol), isobutyramide (1.47 mmol), DMEDA (0.588 mmol), distilled water (0.3 mL), and 3-iodobenzotrifluoride (2.205 mmol).

-

Seal the vial and stir the mixture at 120-130°C for 24 hours.

-

Cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(3-(trifluoromethyl)phenyl)isobutyramide.

Data Presentation

The following table summarizes the key quantitative data for 3'-Trifluoromethylisobutyranilide.

| Property | Value |

| Molecular Formula | C₁₁H₁₂F₃NO |

| Molecular Weight | 231.22 g/mol |

| Melting Point | 100-102 °C |

| Boiling Point | 313.5 ± 42.0 °C at 760 mmHg |

| Density | 1.220 ± 0.06 g/cm³ |

| Reaction Yield (Acylation) | Typically high, though specific yield is dependent on reaction scale and purification efficiency. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching, and C-F stretching are observable. Specific data can be found in the NIST Chemistry WebBook.[1] |

| Mass Spectrometry | The electron ionization mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. Specific data is available in the NIST Chemistry WebBook.[1] |

Mandatory Visualizations

Synthesis Workflow Diagram

References

The Pivotal Role of 3'-Trifluoromethylisobutyranilide in the Synthesis of Flutamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide, a non-steroidal antiandrogen, is a crucial pharmaceutical agent in the management of prostate cancer. Its synthesis is a topic of significant interest within the medicinal and process chemistry fields. A key intermediate in several synthetic routes to Flutamide is 3'-Trifluoromethylisobutyranilide, also known as 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide. This technical guide provides a comprehensive overview of the role of this intermediate in Flutamide synthesis, presenting detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.

The synthesis of Flutamide can be efficiently achieved through the nitration of 3'-Trifluoromethylisobutyranilide. This pathway is often favored for its directness and scalability. An alternative, economically advantageous approach involves the initial nitration of benzotrifluoride, followed by a one-pot reduction and acylation to form 3'-Trifluoromethylisobutyranilide, which is subsequently nitrated. This guide will delve into the specifics of the former, more direct route, providing a thorough examination of the synthesis of the anilide precursor and its subsequent conversion to Flutamide.

Synthesis of 3'-Trifluoromethylisobutyranilide

The formation of 3'-Trifluoromethylisobutyranilide is typically achieved through the acylation of 3-(trifluoromethyl)aniline with an isobutyrylating agent, such as isobutyryl chloride. This reaction is a standard nucleophilic acyl substitution.

Quantitative Data for the Synthesis of 3'-Trifluoromethylisobutyranilide

| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| o-Trifluoromethylaniline (46.7 g) | Isobutyryl chloride (34.5 g) | Triethylamine (32.6 g) | Acetone (470 ml) | 15, then RT | 12 | ~90% (crude) | [1] |

Note: The provided reference uses o-trifluoromethylaniline, but the procedure is analogous for the meta-substituted isomer.

Experimental Protocol for the Synthesis of 3'-Trifluoromethylisobutyranilide

This protocol is adapted from a procedure for a similar isomer and can be applied to the synthesis of 3'-Trifluoromethylisobutyranilide.[1]

Materials:

-

3-(Trifluoromethyl)aniline

-

Isobutyryl chloride

-

Triethylamine

-

Acetone

-

Ethyl acetate

-

10% Potassium carbonate solution

-

1N Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Activated carbon

-

Hexane

Procedure:

-

In a suitable reaction vessel, a mixture of 3-(trifluoromethyl)aniline, triethylamine, and acetone is prepared.

-

The mixture is cooled to approximately 15°C.

-

Isobutyryl chloride is added dropwise over a period of 15 minutes, maintaining the temperature at 15°C.

-

After the addition is complete, the reaction mixture is held at 15°C for an additional 30 minutes and then allowed to warm to room temperature.

-

The mixture is stirred at room temperature for 12 hours.

-

The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate.

-

The ethyl acetate solution is washed sequentially with 10% potassium carbonate solution, water until the pH of the washings is neutral, 1N hydrochloric acid, and finally with water until the pH is again neutral.

-

The organic layer is dried over anhydrous magnesium sulfate and then treated with activated carbon.

-

The solvent is removed by evaporation, and the crude product is washed with hexane to yield 3'-Trifluoromethylisobutyranilide.

Nitration of 3'-Trifluoromethylisobutyranilide to Flutamide

The subsequent step is the nitration of the synthesized 3'-Trifluoromethylisobutyranilide. This electrophilic aromatic substitution introduces a nitro group onto the aromatic ring, yielding Flutamide. The position of nitration is directed by the existing substituents on the benzene ring.

Quantitative Data for the Nitration of 3'-Trifluoromethylisobutyranilide

| Reactant | Nitrating Agent | Solvent | Temp. (°C) | Time (h) | Overall Yield (%) | Reference |

| 3'-Trifluoromethylisobutyranilide | Nitric acid / Sulfuric acid | Not specified | 1-8 | Not specified | 47.7 | CN102746178A |

Note: The provided yield is for a multi-step process, and the specific yield for the nitration step is not detailed.

Experimental Protocol for the Nitration of 3'-Trifluoromethylisobutyranilide

This protocol is based on a patented procedure for the synthesis of Flutamide.

Materials:

-

3'-Trifluoromethylisobutyranilide

-

Concentrated Sulfuric acid

-

Concentrated Nitric acid

-

Ice-brine solution

-

Toluene

-

Ethanol

Procedure:

-

A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled to a low temperature (e.g., -5°C).

-

3'-Trifluoromethylisobutyranilide is slowly added to the cooled nitrating mixture while maintaining the temperature between 1-8°C.

-

The reaction is stirred at this temperature for a specified period to ensure complete nitration.

-

The reaction mixture is then carefully added to an ice-brine solution to precipitate the crude product.

-

The solid is collected by filtration and washed with water.

-

The crude Flutamide is recrystallized from toluene to obtain a purer product.

-

A final recrystallization from ethanol can be performed to achieve high-purity Flutamide.

Visualizing the Synthesis and Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the synthetic pathway and a typical experimental workflow.

References

An In-depth Technical Guide on 3'-Trifluoromethylisobutyranilide as a Flutamide Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutamide, a non-steroidal antiandrogen, is a cornerstone in the therapy of prostate cancer. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This technical guide provides a comprehensive overview of 3'-Trifluoromethylisobutyranilide, a known process-related impurity of Flutamide. We will delve into its formation during an alternative synthesis route of Flutamide, present detailed analytical methodologies for its detection and quantification, and discuss its potential biological impact based on its chemical structure. This document aims to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Flutamide.

Introduction to Flutamide and the Significance of Impurity Profiling

Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) is a selective antagonist of the androgen receptor, widely used in the treatment of prostate cancer.[1] By competitively blocking the binding of androgens like testosterone and dihydrotestosterone to their receptors, Flutamide inhibits the growth of androgen-dependent prostate cancer cells.[2]

Pharmaceutical impurities are unwanted chemicals that can be present in an API. They can originate from the manufacturing process (process-related impurities), degradation of the API (degradation products), or from starting materials and intermediates.[2] The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of the final drug product. Therefore, regulatory agencies worldwide mandate strict control over the impurity profile of any API.

3'-Trifluoromethylisobutyranilide (also known as 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide or Flutamide Impurity E) is a known process-related impurity of Flutamide.[3][4] Understanding its formation and having robust analytical methods for its control are essential for ensuring the quality of Flutamide.

Formation of 3'-Trifluoromethylisobutyranilide: A Tale of Two Synthetic Routes

The presence of 3'-Trifluoromethylisobutyranilide as an impurity is directly linked to the synthetic strategy employed for the manufacturing of Flutamide. Below, we describe two different synthetic routes, one of which clearly illustrates the origin of this impurity.

Standard Synthesis of Flutamide

The most commonly described synthesis of Flutamide starts with the acylation of 4-nitro-3-trifluoromethylaniline with isobutyryl chloride in the presence of a base like pyridine.[5]

Caption: Standard synthesis of Flutamide.

In this route, 3'-Trifluoromethylisobutyranilide is not an intermediate and its formation is not expected, unless there is an impurity in the starting material (e.g., 3-nitro-4-trifluoromethylaniline).

Alternative Synthesis of Flutamide and the Formation of 3'-Trifluoromethylisobutyranilide

An alternative synthetic approach involves a different order of the nitration and acylation steps. In this route, 3-aminobenzotrifluoride is first acylated with isobutyric acid (or its derivative) to form 3'-Trifluoromethylisobutyranilide. This intermediate is then nitrated to yield the final product, Flutamide.

Caption: Alternative synthesis of Flutamide.

In this synthetic pathway, 3'-Trifluoromethylisobutyranilide is a key intermediate. If the final nitration step does not proceed to completion, unreacted 3'-Trifluoromethylisobutyranilide will be carried over as a process-related impurity in the final Flutamide API.

Analytical Methodologies for the Detection and Quantification of 3'-Trifluoromethylisobutyranilide

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Flutamide and its impurities. A well-developed and validated stability-indicating HPLC method can effectively separate 3'-Trifluoromethylisobutyranilide from the Flutamide main peak and other potential impurities.

Experimental Protocol: HPLC Analysis

The following is a representative HPLC method for the determination of Flutamide and its impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Flutamide and 3'-Trifluoromethylisobutyranilide reference standards in methanol to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Flutamide API sample in methanol to obtain a solution of a suitable concentration.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention times and response factors of Flutamide and 3'-Trifluoromethylisobutyranilide.

-

Inject the sample solution.

-

Identify the peaks in the sample chromatogram based on the retention times obtained from the standard solution.

-

Quantify the amount of 3'-Trifluoromethylisobutyranilide in the sample using the external standard method.

Caption: Workflow for HPLC analysis of Flutamide impurities.

Quantitative Data Presentation

While specific quantitative data for 3'-Trifluoromethylisobutyranilide in commercial batches of Flutamide are not publicly available, the results of such an analysis would typically be presented in a format similar to the table below. This table illustrates how data from the analysis of three different batches of Flutamide might be reported.

| Batch Number | Flutamide Assay (%) | 3'-Trifluoromethylisobutyranilide (%) | Total Impurities (%) |

| FLT-001 | 99.85 | 0.05 | 0.15 |

| FLT-002 | 99.91 | 0.03 | 0.09 |

| FLT-003 | 99.88 | 0.06 | 0.12 |

Potential Biological Impact of 3'-Trifluoromethylisobutyranilide

A thorough literature search did not reveal any specific studies on the pharmacological activity or androgen receptor binding affinity of 3'-Trifluoromethylisobutyranilide. However, a structural comparison with Flutamide and its active metabolite, hydroxyflutamide, can provide some insights into its potential biological activity.

Flutamide itself is a pro-drug that is metabolized to the more active hydroxyflutamide. The key structural features for antiandrogenic activity are the anilide moiety with the electron-withdrawing trifluoromethyl and nitro groups.

3'-Trifluoromethylisobutyranilide shares the isobutyranilide and the 3-trifluoromethylphenyl moieties with Flutamide. However, it lacks the 4-nitro group, which is an important feature for the biological activity of Flutamide. The absence of this nitro group would likely significantly reduce its binding affinity for the androgen receptor compared to Flutamide and its active metabolite.

Therefore, while it is structurally related to Flutamide, 3'-Trifluoromethylisobutyranilide is expected to have significantly lower, if any, antiandrogenic activity. Nevertheless, in the absence of experimental data, its biological effects remain speculative, and its levels should be controlled to be as low as reasonably practicable, in line with regulatory guidelines for pharmaceutical impurities.

Caption: Hypothesized interaction with the androgen receptor.

Conclusion

3'-Trifluoromethylisobutyranilide is a significant process-related impurity in Flutamide that arises from a specific synthetic route where it is an intermediate. Its presence in the final API is a critical quality attribute that needs to be monitored and controlled. This guide has provided a detailed overview of its formation, a robust HPLC method for its analysis, and a discussion on its likely biological impact. By understanding the origin and control of such impurities, pharmaceutical scientists and manufacturers can ensure the consistent quality, safety, and efficacy of Flutamide for patients.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of the anticancer drug flutamide by solar photo-Fenton treatment at near-neutral pH: Identification of transformation products and in silico (Q)SAR risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone in Modern Anilide Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into anilide scaffolds represents a cornerstone of modern medicinal chemistry. This powerful substituent exerts a profound influence on a molecule's physicochemical and pharmacological properties, often transforming a promising lead compound into a viable drug candidate. This technical guide provides a comprehensive overview of the biological significance of the trifluoromethyl group in anilides, detailing its impact on metabolic stability, target binding affinity, and pharmacokinetic profiles. The guide further presents detailed experimental protocols for key assays and visualizes critical biological pathways and structure-activity relationships.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into an anilide molecule imparts a unique combination of properties that significantly enhance its drug-like characteristics. These include increased metabolic stability and modulated lipophilicity, which collectively contribute to improved pharmacokinetic profiles and enhanced biological activity.[1][2]

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug clearance.[1] By replacing a metabolically labile methyl group or hydrogen atom with a trifluoromethyl group, medicinal chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life and increased bioavailability.[1][2]

Table 1: Comparative in vitro Metabolic Stability of Anilides with and without a Trifluoromethyl Group

| Compound Pair | Structure | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |

| Nilotinib Analogues | |||||

| Unsubstituted Analogue (2a) | Structure not available | Human Liver Microsomes | Data not available | Data not available | [3] |

| Trifluoromethyl Analogue (Nilotinib, 1) | Structure not available | Human Liver Microsomes | Data not available | Data not available | [3] |

| General Observation | Introduction of CF₃ often leads to a significant increase in metabolic stability. | Human Liver Microsomes | Generally Increased | Generally Decreased | [4][5][6] |

Modulation of Lipophilicity and pKa

The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross biological membranes and reach its target.[1][2] However, its strong electron-withdrawing nature also influences the acidity (pKa) of nearby functional groups, such as the anilide N-H. This modulation of electronic properties can be critical for optimizing binding interactions with the target protein.[7]

Impact on Biological Activity and Target Engagement

The trifluoromethyl group plays a crucial role in enhancing the binding affinity and potency of anilide-based drugs. Its unique steric and electronic properties can lead to more favorable interactions within the target's binding pocket.

Case Study: COX-2 Inhibition by Celecoxib and its Analogs

Celecoxib, a well-known selective COX-2 inhibitor, features a trifluoromethyl group that is essential for its potent and selective activity. The CF₃ group occupies a hydrophobic side pocket in the COX-2 enzyme, contributing to the high-affinity binding.[8] Structure-activity relationship (SAR) studies on celecoxib and its analogs have consistently demonstrated the importance of the trifluoromethyl group for optimal COX-2 inhibition.

Table 2: Comparative IC₅₀ Values for COX-1 and COX-2 Inhibition by Celecoxib and Analogs

| Compound | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | CF₃ | 7.7 | 0.07 | 110 | [9] |

| SC-558 (non-anilinic analog) | CH₃ | >100 | 0.051 | >1960 | [10] |

| Analog 10a | 2-chloropyridyl | 258 | 0.19 | 1358 | [9] |

| Analog 10b | 2-chloropyridyl | 8.3 | 0.73 | 11.4 | [9] |

| Analog 11a | 1-difluoromethyl-1,2-dihydropyrid-2-one | >100 | 1.82 | >55 | [9] |

| Analog 11b | 1-difluoromethyl-1,2-dihydropyrid-2-one | 18 | 0.69 | 26 | [9] |

Cannabinoid Receptor Modulation

Trifluoromethylated anilides have also emerged as potent modulators of cannabinoid receptors (CB1 and CB2). The CF₃ group can enhance binding affinity and selectivity for these G-protein coupled receptors.

Table 3: Comparative Binding Affinities (Kᵢ) of Anilide-based Cannabinoid Receptor Modulators

| Compound | Target Receptor | Kᵢ (nM) | Reference |

| JWH-018 | CB₁R | 4.44 | [11] |

| JWH-210 | CB₁R | 64.44 | [11] |

| JWH-073 | CB₁R | 71.12 | [11] |

| AM-1284 | CB₁R | 103.78 | [11] |

| Mepirapim | CB₁R | 112.86 | [11] |

| A-836,339 | CB₁R | 113.78 | [11] |

Note: This table presents Kᵢ values for various cannabinoid receptor ligands to illustrate the range of affinities observed. A direct comparison of a trifluoromethylated anilide and its non-fluorinated analog was not available in the provided search results.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated anilides.

Synthesis of Trifluoromethylated Anilides

The synthesis of trifluoromethylated anilides can be achieved through various methods, including the reaction of a trifluoromethyl-containing building block with an appropriate aniline or the direct trifluoromethylation of an anilide precursor.

General Procedure for the Synthesis of N-Trifluoromethylanilines:

A common method involves the reaction of an aniline with a trifluoromethylating agent. For example, N-trifluoromethylsuccinimide (NTFS) can be used for the direct C-H trifluoromethylation of free anilines.[7]

-

Reaction Setup: In an oven-dried 25 mL vial, combine the aniline substrate, N-trifluoromethylsuccinimide (NTFS), an oxidant such as PIDA (phenyliodine diacetate), a base like K₂CO₃, and a solvent like DMSO.

-

Reaction Conditions: Stir the mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 hours).

-

Workup and Purification: After the reaction is complete, quench the reaction and perform an aqueous workup. The crude product is then purified using techniques such as column chromatography to yield the desired trifluoromethylated aniline.[7]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is crucial for determining the metabolic stability of a compound.

-

Incubation Mixture: Prepare a mixture containing the test compound (at a specific concentration, e.g., 0.3 µM), pooled human liver microsomes (e.g., 0.25 mg/mL), and a buffer solution.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH (e.g., 1 mM).

-

Time Points and Quenching: At various time points, take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: After protein precipitation and centrifugation, analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4]

COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory potency and selectivity of a compound against COX isoforms.

-

Enzyme and Substrate: Use purified ovine COX-1 or human recombinant COX-2. The substrate is typically arachidonic acid.

-

Incubation: Incubate the enzyme with the test compound at various concentrations.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Measurement: The product of the reaction, typically prostaglandin E₂ (PGE₂), is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[9]

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay measures the binding affinity of a compound to a specific receptor.

-

Membrane Preparation: Use cell membranes expressing the target cannabinoid receptor (e.g., CB1 or CB2).

-

Radioligand: A radiolabeled ligand with high affinity for the receptor (e.g., [³H]CP55,940) is used.

-

Competitive Binding: Incubate the membranes with the radioligand and varying concentrations of the unlabeled test compound.

-

Separation and Quantification: Separate the bound and free radioligand using filtration. The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the Kᵢ value, which represents the binding affinity of the test compound.[11]

Visualization of Signaling Pathways and Logical Relationships

The biological effects of trifluoromethylated anilides are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the logical influence of the trifluoromethyl group.

COX-2 Signaling Pathway and Inhibition

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"]; COX2 [label="COX-2\n(Cyclooxygenase-2)", fillcolor="#FBBC05"]; PGH2 [label="Prostaglandin H2\n(PGH2)", fillcolor="#F1F3F4"]; Prostaglandins [label="Prostaglandins\n(PGE2, PGI2, etc.)", fillcolor="#F1F3F4"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib\n(Trifluoromethylated Anilide)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX2; COX2 -> PGH2; PGH2 -> Prostaglandins; Prostaglandins -> Inflammation; Celecoxib -> COX2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } dot Caption: COX-2 signaling pathway and its inhibition by Celecoxib.

Cannabinoid Receptor Signaling Pathway

// Nodes Anilide_Ligand [label="Trifluoromethylated\nAnilide Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB_Receptor [label="Cannabinoid Receptor\n(CB1 or CB2)", fillcolor="#FBBC05"]; G_Protein [label="Gi/o Protein", fillcolor="#F1F3F4"]; Adenylate_Cyclase [label="Adenylate Cyclase", fillcolor="#F1F3F4"]; cAMP [label="cAMP", fillcolor="#F1F3F4"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4"]; Cellular_Response [label="Modulation of\nNeurotransmitter Release,\nImmune Response, etc.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Anilide_Ligand -> CB_Receptor [label="Binding"]; CB_Receptor -> G_Protein [label="Activation"]; G_Protein -> Adenylate_Cyclase [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; Adenylate_Cyclase -> cAMP [arrowhead=tee, style=dashed]; cAMP -> PKA [label="Activation"]; PKA -> Cellular_Response [label="Downstream Effects"]; } dot Caption: Cannabinoid receptor signaling pathway modulated by an anilide ligand.

Logical Workflow: Impact of Trifluoromethyl Group on Drug Properties

// Nodes Anilide_Scaffold [label="Anilide Scaffold", fillcolor="#F1F3F4"]; Add_CF3 [label="Introduce\nTrifluoromethyl\nGroup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increased_Lipophilicity [label="Increased\nLipophilicity", fillcolor="#FBBC05"]; Increased_Metabolic_Stability [label="Increased Metabolic\nStability", fillcolor="#FBBC05"]; Altered_pKa [label="Altered pKa", fillcolor="#FBBC05"]; Improved_Membrane_Permeability [label="Improved Membrane\nPermeability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Longer_Half_Life [label="Longer In Vivo\nHalf-Life", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enhanced_Binding_Affinity [label="Enhanced Binding\nAffinity (Potency)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Improved_PK_Profile [label="Improved\nPharmacokinetic\nProfile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Anilide_Scaffold -> Add_CF3; Add_CF3 -> Increased_Lipophilicity; Add_CF3 -> Increased_Metabolic_Stability; Add_CF3 -> Altered_pKa; Increased_Lipophilicity -> Improved_Membrane_Permeability; Increased_Metabolic_Stability -> Longer_Half_Life; Altered_pKa -> Enhanced_Binding_Affinity; Improved_Membrane_Permeability -> Improved_PK_Profile; Longer_Half_Life -> Improved_PK_Profile; Enhanced_Binding_Affinity -> Improved_PK_Profile [style=dashed]; } dot Caption: Logical workflow of the trifluoromethyl group's impact on anilide drug properties.

Conclusion

The trifluoromethyl group is a privileged substituent in the design of anilide-based drugs, offering a powerful strategy to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. Its strategic placement can lead to compounds with superior pharmacokinetic profiles and potent, selective target engagement. The data and protocols presented in this guide underscore the critical role of the CF₃ group in modern drug discovery and provide a valuable resource for researchers in the field. As our understanding of the intricate interplay between structure and function continues to evolve, the trifluoromethyl group will undoubtedly remain a key tool in the development of the next generation of anilide-based therapeutics.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 3'-Trifluoromethylisobutyranilide: A Technical Guide for Drug Development Professionals

Published: December 29, 2025

This technical guide provides an in-depth overview of the solubility characteristics of 3'-Trifluoromethylisobutyranilide, a key chemical intermediate and a known impurity in the synthesis of the non-steroidal antiandrogen drug, Flutamide. A thorough understanding of its solubility in various organic solvents is critical for researchers, scientists, and drug development professionals involved in the synthesis, purification, and formulation of related pharmaceutical compounds. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a typical synthesis workflow.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for 3'-Trifluoromethylisobutyranilide in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its general solubility behavior.

Table 1: Qualitative Solubility of 3'-Trifluoromethylisobutyranilide

| Solvent | Solubility | Reference |

| Methanol | Soluble / Slightly Soluble | [1][2] |

| Chloroform | Slightly Soluble | [2] |

To provide a practical reference for researchers, the following table summarizes the quantitative solubility of Flutamide, a structurally similar compound, in various organic solvents. This data can offer valuable insights into the anticipated solubility trends of 3'-Trifluoromethylisobutyranilide. The solubility of Flutamide generally increases with temperature.[3]

Table 2: Quantitative Solubility of Flutamide in Various Organic Solvents at Different Temperatures (Mole Fraction, 10³x)

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Methanol | 0.049 | 0.061 | 0.076 | 0.094 | 0.116 | 0.143 | 0.176 | 0.216 | 0.265 | 0.325 |

| Ethanol | 0.063 | 0.078 | 0.096 | 0.118 | 0.145 | 0.178 | 0.218 | 0.266 | 0.325 | 0.396 |

| Acetone | 0.259 | 0.306 | 0.361 | 0.426 | 0.501 | 0.589 | 0.691 | 0.811 | 0.951 | 1.115 |

| Ethyl Acetate | 0.131 | 0.158 | 0.190 | 0.228 | 0.272 | 0.324 | 0.385 | 0.457 | 0.542 | 0.643 |

| Dichloromethane | 0.041 | 0.051 | 0.063 | 0.078 | 0.096 | 0.118 | - | - | - | - |

| Dimethyl Sulfoxide (DMSO) | - | - | - | 0.998 | 1.294 | 1.677 | 2.174 | 2.818 | 3.652 | 4.733 |

| N,N-Dimethylformamide (DMF) | 0.589 | 0.709 | 0.854 | 1.028 | 1.237 | 1.487 | 1.786 | 2.145 | 2.576 | 3.093 |

Data for Flutamide extracted from a study by Li et al. (2020).[3]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of 3'-Trifluoromethylisobutyranilide in an organic solvent. This protocol can be adapted for various solvents and temperatures.

Objective: To determine the equilibrium solubility of 3'-Trifluoromethylisobutyranilide in a selected organic solvent at a specified temperature.

Materials:

-

3'-Trifluoromethylisobutyranilide (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (±0.1 mg accuracy)

-

Centrifuge

-

Vials with airtight seals

-

Syringe with a solvent-resistant filter (e.g., PTFE, 0.22 µm)

-

Drying oven or vacuum oven

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3'-Trifluoromethylisobutyranilide to a series of vials.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled syringe fitted with a filter to avoid transferring any solid particles.

-

Transfer the aliquot to a pre-weighed container.

-

Determine the mass of the transferred solution.

-